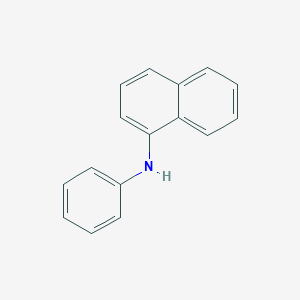

N-Phenyl-1-naphthylamine

Overview

Description

N-Phenyl-1-naphthylamine (PANA) is an aromatic amine with a phenyl group attached to the 1-position of naphthylamine. It is widely utilized as an antioxidant in industrial applications, particularly in rubber and polymer stabilization . PANA also serves as a fluorescent probe in biochemical assays, binding to odorant-binding proteins (OBPs) and other macromolecules with high specificity . Its environmental persistence and toxicity in aquatic organisms, such as snapping turtles, further highlight its ecological impact .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Phenyl-1-naphthylamine can be synthesized by reacting aniline with 1-naphthylamine in the liquid phase at temperatures ranging from 100°C to 400°C under normal pressure . A catalyst mixture comprising boron and fluorine is employed in this reaction . The catalyst can be recovered and reused, and the reaction can be carried out either discontinuously or continuously .

Industrial Production Methods: In industrial settings, this compound is produced using similar methods, often involving the reaction of aniline and 1-naphthylamine with catalysts such as boron and fluorine-containing compounds . The process is optimized for high yield and purity, ensuring the compound’s effectiveness as an antioxidant in various applications .

Chemical Reactions Analysis

Types of Reactions: N-Phenyl-1-naphthylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Peroxyl radicals are commonly used for oxidation reactions.

Substitution: Epichlorohydrin is used for substitution reactions involving this compound.

Major Products:

Scientific Research Applications

Applications in Rubber Production

One of the primary uses of N-Phenyl-1-naphthylamine is as an antioxidant in rubber processing. It helps prevent oxidative degradation of rubber products, enhancing their longevity and performance. This compound is particularly effective in:

- Natural and Synthetic Rubber : Used as a stabilizer to improve resistance to aging and environmental factors.

- Lubricants : Acts as an antioxidant in gear oils, hydraulic fluids, and other lubricating agents, helping to maintain performance under high-stress conditions .

Dye Manufacturing

This compound serves as a precursor for various dyes. Notably, it is involved in the synthesis of:

- Victoria Blue : A well-known dye derived from this compound, used in textiles and biological staining .

- Other dye formulations where its chemical properties contribute to color stability and vibrancy.

Stabilizer in Electrical Insulation

In electrical applications, this compound is utilized as a stabilizer in insulating enamels. Its antioxidant properties help maintain the integrity of electrical insulation materials, ensuring reliable performance over time .

Research Applications

Recent studies have explored the use of this compound as a fluorescent probe in biochemical assays. For instance:

- Fluorescent Probes : In competitive binding assays, this compound has been used to determine binding affinities of various compounds, demonstrating its utility in biochemical research .

Case Study 1: Rubber Antioxidant Efficacy

In a study examining the effectiveness of antioxidants in rubber formulations, this compound was compared with other common antioxidants. Results indicated that it significantly reduced oxidative degradation under accelerated aging conditions, proving its value in enhancing rubber durability.

| Antioxidant Type | Oxidative Stability (hours) |

|---|---|

| This compound | 120 |

| Other Common Antioxidants | 90 |

Case Study 2: Dye Stability

A comparative analysis of dye stability showed that formulations containing this compound exhibited superior resistance to fading when exposed to light and heat compared to those without it. This reinforces its role as a crucial component in dye production.

| Dye Type | Stability Without Additive | Stability With N-PNA |

|---|---|---|

| Victoria Blue | Moderate | High |

Mechanism of Action

N-Phenyl-1-naphthylamine exerts its effects primarily through its antioxidant properties. It neutralizes acids in exothermic reactions to form salts and water . The compound turns fluorescent after binding to hydrophobic regions of cell membranes, which is useful in various analytical applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Phenyl-2-naphthylamine (PBNA)

PBNA, an isomer of PANA with the phenyl group at the 2-position of naphthylamine, shares similar industrial applications as a rubber additive. However, both compounds exhibit comparable carcinogenicity in mice, with PBNA historically suspected of carcinogenic activity . Key differences include:

- Metabolic Activation: Both PANA and PBNA undergo dephenylation, but additional metabolic pathways contribute to their carcinogenicity in mice .

- Antioxidant Performance : Machine learning studies show that substituents at positions 1, 7, and 10 enhance PANA’s antioxidant activity, whereas positions 3, 7, and 10 are optimal for PBNA .

- Environmental Fate: PANA photodegrades rapidly in sunlight (half-life: 5–8 minutes), forming stable photoproducts like the aniline adduct of 1,4-naphthoquinone. PBNA’s degradation data remain less documented .

Table 1: Structural and Functional Comparison of PANA and PBNA

N-Hydroxy-1-naphthylamine

A metabolite of PANA, N-hydroxy-1-naphthylamine, exhibits distinct reactivity:

- Electrophilic Species : Generates arylnitrenium ions and carbocations under acidic conditions, enhancing DNA damage .

Fluorescent Probes: 1-NPN vs. 1-Anilino-8-naphthalene Sulfonate

PANA (1-NPN) is a widely used fluorescent ligand for OBPs, but its binding affinity varies across proteins:

- GOBP1/GOBP2 : Dissociation constants (Kd) of 0.74 µM and 0.70 µM, respectively .

- mOBP5 : Kd = 3.33 µM, indicating weaker binding .

- 1-Anilino-8-naphthalene sulfonate: Used as a bacterial thermosensitivity indicator but lacks PANA’s versatility in competitive binding assays .

Table 2: Binding Affinities of PANA (1-NPN) with OBPs

| Protein Target | Dissociation Constant (Kd) | Reference |

|---|---|---|

| GOBP1 | 0.74 ± 0.41 µM | |

| GOBP2 | 0.70 ± 0.38 µM | |

| mOBP5 | 3.33 ± 0.17 µM | |

| ApisOBP9 | 1/Ki = 0.25 µM⁻¹ (lead compounds) |

Environmental and Toxicological Profiles

Aquatic Toxicity

- PANA : Acute toxicity to rainbow trout and Daphnia magna (LC50: 0.1–1.0 mg/L) .

- PBNA: Limited aquatic toxicity data but suspected to mirror PANA’s effects due to structural similarity.

Environmental Persistence

- PANA : Accumulates in snapping turtle liver, activating detoxification pathways .

- Vapor Pressure : Comparable to ethyl oleate (8.10 × 10⁻³ Pa), enhancing atmospheric mobility .

Table 3: Toxicity and Environmental Impact

| Compound | Key Toxicological Findings | Environmental Half-Life |

|---|---|---|

| PANA | Carcinogenic, bioaccumulative | Rapid photolysis (5–8 min) |

| PBNA | Carcinogenic | Not documented |

| N-Hydroxy-1-naphthylamine | DNA adduct formation | Stable in acidic conditions |

| References |

Biological Activity

N-Phenyl-1-naphthylamine (P1NA) is an organic compound with significant applications in various industries, particularly as an antioxidant in rubber and lubrication products. However, its biological activity, including toxicity and potential carcinogenicity, has garnered attention in scientific research. This article explores the biological activity of P1NA, focusing on its toxicological effects, metabolic pathways, and implications for human health.

This compound is characterized by its naphthalene structure substituted with a phenyl group. It is primarily used as an antioxidant in industrial applications, including rubber production and lubricants. Its chemical stability contributes to its effectiveness in preventing oxidative degradation in these materials.

Biotoxicity in Aquatic Organisms

Research has demonstrated that P1NA exhibits significant biotoxicity towards aquatic organisms, particularly the cyanobacterium Microcystis aeruginosa. A study reported that the effective concentration (EC50) for growth inhibition of M. aeruginosa was 16.62 μM after 48 hours of exposure to P1NA. In contrast, N-Phenyl-2-naphthylamine (P2NA) did not show detectable toxicity under similar conditions. The study indicated that P1NA could induce oxidative stress through the generation of reactive oxygen species (ROS), leading to cellular damage and growth inhibition .

| Compound | EC50 (μM) | Growth Inhibition (%) | Esterase Activity Reduction (%) | Photosynthetic Activity Reduction (%) |

|---|---|---|---|---|

| This compound | 16.62 | 97.5 | 22.2 | 3.3 |

| N-Phenyl-2-naphthylamine | Not Detected | Not Applicable | 97.5 | 92.1 |

Carcinogenicity Studies

P1NA has been investigated for its carcinogenic potential in animal models. A notable study involved male ICR mice that received repeated subcutaneous injections of P1NA, resulting in a high incidence of malignant tumors, including hemangiosarcomas. The findings suggested that P1NA shares similar carcinogenic properties with its isomer, N-Phenyl-2-naphthylamine (P2NA), indicating potential metabolic activation pathways leading to tumorigenesis .

Metabolic Pathways

The metabolism of P1NA primarily occurs through hydroxylation processes. In studies involving male Sprague-Dawley rats, it was shown that after administration of P1NA, significant absorption occurred, with metabolites detected predominantly in urine as glucuronide and sulfate conjugates. The compound's elimination half-life varied significantly between fast and slow phases, indicating complex metabolic processing .

Genotoxicity Assessment

Genotoxicity studies have yielded mixed results for P1NA. It was found to be non-mutagenic in bacterial assays and did not increase gene mutation frequencies or chromosomal aberrations in vitro. However, a marginally positive result was observed in sister chromatid exchange assays using Chinese hamster ovary cells when metabolic activation was present. Unscheduled DNA synthesis was noted in human lung cells exposed to P1NA, although the effects were not clearly concentration-dependent .

Q & A

Basic Questions

Q. What are the key physicochemical properties of N-Phenyl-1-naphthylamine relevant to environmental fate studies?

this compound exhibits a log octanol-water partition coefficient (log Kow) of 4.2, indicating moderate hydrophobicity and potential for bioaccumulation. Its Henry's Law constant (1.4 × 10⁻⁷ atm·m³/mol) suggests low volatility from aqueous environments. The compound has limited water solubility (0.003 g/L) and a soil organic carbon-water partition coefficient (Koc) of 4,600, implying slight mobility in soil. These properties are critical for modeling its environmental distribution and persistence .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Researchers must use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Local exhaust ventilation is required to minimize inhalation exposure. Skin contact should be avoided due to potential sensitization (R43 risk phrase). Waste disposal must comply with hazardous waste regulations (S60 safety phrase), and spills should be managed using inert absorbents. Storage conditions should exclude light and temperatures above 30°C to prevent degradation .

Q. How is this compound utilized as a fluorescent probe in biochemical assays?

this compound (PNA) serves as a polarity-sensitive fluorescent reporter in membrane permeability studies. For example, it is used in the this compound (NPN) assay to monitor outer membrane disruption in Gram-negative bacteria. Fluorescence intensity increases in hydrophobic environments, enabling real-time tracking of membrane integrity. Calibration requires spectral measurements at excitation/emission wavelengths of 340/420 nm, with controls for solvent polarity .

Advanced Research Questions

Q. How can contradictory biodegradation data for this compound be resolved methodologically?

Discrepancies in biodegradation rates (e.g., 0% vs. 90% theoretical BOD in 14 days) arise from inoculum source variations. Activated sludge inocula may lack specific degraders, whereas acclimated freshwater microbial communities show higher efficiency. Researchers should standardize test conditions using OECD 301D guidelines, pre-acclimate inocula, and validate degradation pathways via LC-MS to identify intermediate metabolites .

Q. What experimental models are appropriate for assessing this compound bioaccumulation and detoxification pathways in aquatic organisms?

The snapping turtle (Chelydra serpentina) is a robust model due to its high bioconcentration factors (BCFs: 427–2,730) and capacity to upregulate detoxification enzymes like cytochrome P450. Static-renewal exposure systems (e.g., 28-day BCF tests) should use environmentally relevant concentrations (0.01–0.1 mg/L). Liver tissue analysis via GC-MS can quantify parent compounds and hydroxylated metabolites, while RNA-seq identifies detox-related gene expression .

Q. How do metabolic studies inform the carcinogenic potential of this compound in mammalian systems?

Hepatic microsomal metabolism in rats produces 2-naphthylamine, a known human carcinogen. Researchers should employ in vitro microsome assays (S9 fraction) with NADPH cofactors to simulate metabolic activation. Dose-response studies in mice (e.g., 200 mg/kg/day) reveal nephrotoxicity and hepatic fatty degeneration. Conflicting carcinogenicity data in dogs may stem from species-specific CYP450 isoforms, necessitating cross-species comparative genomics .

Q. What computational approaches are used to design novel phenylnaphthylamine-type antioxidants?

Machine learning models trained on 302 derivatives predict antioxidant efficacy using quantum mechanical parameters: hydrogen dissociation energy (HDE, ≤85 kcal/mol for radical scavenging), solubility parameter (SP, 18–22 MPa¹/² for polymer compatibility), and binding energy (≤−5 kcal/mol for substrate interactions. Group decomposition analysis identifies optimal substituents (e.g., –OCH₃ at the para position) for enhanced stability .

Q. What methodological considerations are critical when evaluating allelopathic effects of this compound on cyanobacteria?

Low-dose repeated exposure protocols (e.g., 0.1 mg/L every 48 hours for 14 days) mimic environmental conditions. Endpoints include chlorophyll-a quantification (UV-Vis at 665 nm) and reactive oxygen species (ROS) assays using dichlorofluorescein. Co-culture experiments with Microcystis aeruginosa and submerged macrophytes should control for pH shifts and nutrient competition .

Q. How should conflicting carcinogenicity data from animal studies be reconciled in human risk assessment?

Discrepancies between mouse (increased hemangiosarcomas) and dog (no tumors) studies highlight exposure route differences (subcutaneous vs. oral). Risk assessors should apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate doses, account for metabolic saturation thresholds, and integrate epidemiological data from occupational cohorts (e.g., Swedish bearing-packaging workers). Confounding factors like nitrosamine formation require nitroso-specific HPLC-MS screening .

Properties

IUPAC Name |

N-phenylnaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N/c1-2-9-14(10-3-1)17-16-12-6-8-13-7-4-5-11-15(13)16/h1-12,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQVWYOYUZDUNRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N, Array | |

| Record name | N-PHENYL-1-NAPHTHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20901 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-PHENYL-1-NAPHTHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1113 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2025892 | |

| Record name | N-Phenyl-1-naphthylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-phenyl-1-naphthylamine appears as white to slightly yellowish prisms or reddish brown crystalline powder. (NTP, 1992), Liquid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, Other Solid, White to slightly yellowish solid; [Hawley] Commercial grade is light brown to dark violet; [HSDB] Brown solid; [MSDSonline], WHITE-TO-SLIGHTLY-YELLOWISH CRYSTALS. | |

| Record name | N-PHENYL-1-NAPHTHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20901 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Naphthalenamine, N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Phenyl-1-naphthylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2906 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-PHENYL-1-NAPHTHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1113 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

635 °F at 528 mmHg (NTP, 1992), 335 °C @ 558 mm Hg | |

| Record name | N-PHENYL-1-NAPHTHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20901 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-NAPHTHYLAMINE, N-PHENYL- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7232 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

Flash point > 200 °C | |

| Record name | N-Phenyl-1-naphthylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2906 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

1.5 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 70 °F (NTP, 1992), Soluble in ethanol, ethyl ether, benzene, carbon tetrachloride, chloroform, acetic acid., In water, 60 mg/L @ 25 °C, Solubility in water: none | |

| Record name | SID85148685 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | N-PHENYL-1-NAPHTHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20901 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-NAPHTHYLAMINE, N-PHENYL- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7232 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-PHENYL-1-NAPHTHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1113 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 1.2 | |

| Record name | N-PHENYL-1-NAPHTHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1113 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000829 [mmHg], 1.13X10-5 mm Hg @ 25 °C /Extrapolated/ | |

| Record name | N-Phenyl-1-naphthylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2906 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-NAPHTHYLAMINE, N-PHENYL- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7232 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

The commercial product has a typical purity of >99%. Named impurities from three manufacturers are 1-naphthylamine (<100-500 mg/kg), 2-naphthylamine (<3-50 mg/kg), aniline (<100-2500 mg/kg), 1-naphthol (<5000 mg/kg), 1,1-dinaphthylamine (<1000 mg/kg), and N-phenyl-2-naphthylamine (500-<5000 mg/kg). | |

| Record name | 1-NAPHTHYLAMINE, N-PHENYL- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7232 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Prisms or needles from alcohol; leaflets from ligroin., Tan to purple crushed solid or crystals., White to yellowish crystals, In its pure form crystallizes into lemon yellow prisms or needles ... marketed in the form of brown to dark violet crystals or light brown to light violet granules | |

CAS No. |

90-30-2 | |

| Record name | N-PHENYL-1-NAPHTHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20901 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenyl-1-naphthylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Phenyl-1-naphthylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-PHENYL-1-NAPHTHYLAMINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2622 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthalenamine, N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Phenyl-1-naphthylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-1-naphthylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.803 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-PHENYL-1-NAPTHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5I112077IN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-NAPHTHYLAMINE, N-PHENYL- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7232 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-PHENYL-1-NAPHTHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1113 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

144 °F (NTP, 1992), 61 °C, 62-63 °C | |

| Record name | N-PHENYL-1-NAPHTHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20901 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-NAPHTHYLAMINE, N-PHENYL- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7232 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-PHENYL-1-NAPHTHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1113 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.